N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-quinazolin-4-yloxyacetamide
Description
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-quinazolin-4-yloxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indene moiety, a piperidine ring, and a quinazoline derivative, making it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-quinazolin-4-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-23(15-30-24-21-9-3-4-10-22(21)25-16-26-24)27-19-8-5-11-28(14-19)20-12-17-6-1-2-7-18(17)13-20/h1-4,6-7,9-10,16,19-20H,5,8,11-15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFILDJYGBVAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)NC(=O)COC4=NC=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-quinazolin-4-yloxyacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the indene moiety: This can be achieved through the cyclization of a suitable precursor.
Synthesis of the piperidine ring: This step involves the formation of the piperidine ring, which can be done through various methods such as reductive amination or cyclization of appropriate intermediates.
Coupling of the indene and piperidine units: The indene and piperidine units are coupled together using suitable reagents and conditions.
Introduction of the quinazoline derivative:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-quinazolin-4-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: It may be used in biological studies to investigate its effects on various biological systems, including its potential as a ligand for specific receptors or enzymes.
Medicine: The compound could be explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer, neurodegenerative disorders, or infectious diseases.
Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-quinazolin-4-yloxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-quinazolin-4-yloxyacetamide can be compared with other similar compounds, such as:
N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide: This compound has a similar indene and piperidine structure but differs in the quinazoline moiety.
N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide: Another similar compound with variations in the substituents on the quinazoline ring.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
